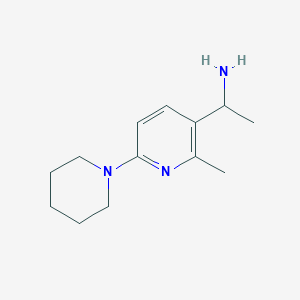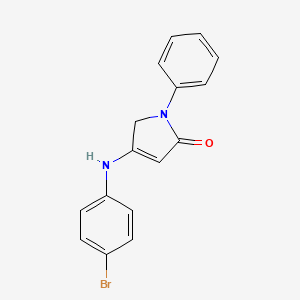
2-(4-(1-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(1-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 3,5-dimethylpyrazole with ethyl bromoacetate under basic conditions, followed by hydrolysis of the ester group to yield the desired acid. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4-(1-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-(4-(1-Oxoethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid.
Reduction: Regeneration of the original hydroxyl compound.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
科学的研究の応用
2-(4-(1-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(4-(1-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The hydroxyl and carboxyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also interact with aromatic residues in proteins, further modulating their function.
類似化合物との比較
Similar Compounds
2-(4-(1-Hydroxyethyl)-1H-pyrazol-1-yl)acetic acid: Lacks the methyl groups on the pyrazole ring, which may affect its reactivity and biological activity.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with different functional groups, leading to different chemical and biological properties.
Uniqueness
2-(4-(1-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both hydroxyl and carboxyl functional groups, which provide versatility in chemical reactions and potential for diverse biological activities. The methyl groups on the pyrazole ring also contribute to its distinct reactivity and stability.
特性
分子式 |
C9H14N2O3 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
2-[4-(1-hydroxyethyl)-3,5-dimethylpyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C9H14N2O3/c1-5-9(7(3)12)6(2)11(10-5)4-8(13)14/h7,12H,4H2,1-3H3,(H,13,14) |
InChIキー |
UCVVBZLZSQLJQD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CC(=O)O)C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


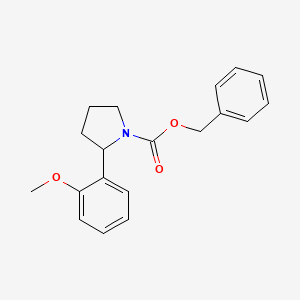
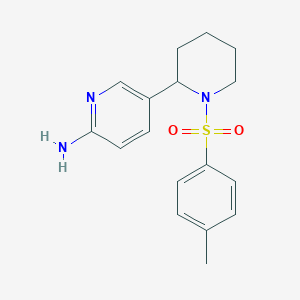
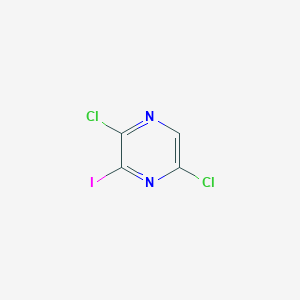
![2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11807651.png)
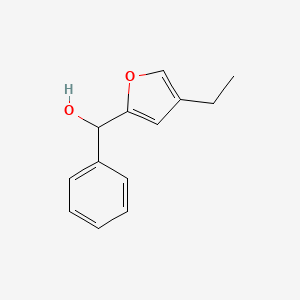
![N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B11807658.png)
![2-(Methylsulfonyl)-5-nitrobenzo[d]thiazole](/img/structure/B11807662.png)


![2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11807695.png)
